molecular formula C8H7F2NO3 B1422576 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid CAS No. 1250216-31-9

3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1422576
CAS No.: 1250216-31-9
M. Wt: 203.14 g/mol
InChI Key: NFSQUJUXRVJKAL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid ( 1250216-31-9) is a high-purity chemical building block primarily employed as a key synthetic intermediate in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol, serves as a critical precursor in the development of active pharmaceutical ingredients (APIs) and other complex molecules . Its specific structure, featuring a pyridine-2-carboxylic acid core and a 2,2-difluoroethoxy side chain, makes it a valuable scaffold for drug discovery, particularly in the synthesis of fine chemicals and novel therapeutic agents . The product is supplied with detailed analytical characterization, including HPLC, GC-MS, and NMR data, to ensure batch-to-batch consistency and reliability for demanding research applications . It is strictly intended for laboratory research and development purposes and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to handling, as the compound may pose hazards upon ingestion, skin contact, or inhalation . For quality assurance, a Certificate of Analysis (COA) is available upon request .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-14-5-2-1-3-11-7(5)8(12)13/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSQUJUXRVJKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250216-31-9
Record name 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
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Preparation Methods

Electrolytic Synthesis Method

Overview:
The electrolytic method is a prominent route, especially for introducing the difluoroethoxy group onto the pyridine ring. This process typically involves starting from chlorinated pyridine derivatives and employing electrochemical reduction and substitution steps under controlled pH and temperature conditions.

Process Steps:

Step Description Conditions Key Reagents Reference
1 Dissolution of chlorinated pyridine derivative Alkaline aqueous solution, pH 8.5–11 3,4,5,6-tetrachloropicolinic acid or salts
2 Electrolytic reduction to form intermediate Room temperature to 95°C, current control Electrolytic cell with specific electrodes
3 Alkylation with difluoroethanol derivatives pH adjusted to 13–13.5, temperature maintained 2,2-Difluoroethanol or derivatives
4 Acidification and purification Acidic conditions, crystallization Hydrochloric acid, filtration

Research Findings:

  • The electrolytic method allows precise control over reaction conditions, reducing side reactions such as hydroxylation (which remains below 0.5% under optimal conditions).
  • It operates efficiently at temperatures between 50°C and 80°C, with pH maintained in alkaline ranges to facilitate nucleophilic substitution and prevent hydroxylation.
  • The process yields high purity products with yields exceeding 90%.

Data Table: Electrolytic Synthesis Parameters

Parameter Range Optimal Condition Impact on Yield & Purity Source
pH 8.5–13.5 13–13.5 Higher pH favors substitution, minimizes hydroxylation
Temperature 50°C–95°C 60°C–80°C Accelerates reaction, reduces side reactions
Reaction time 1.5–4 hours 2–3 hours Ensures complete conversion

Nucleophilic Substitution on Pyridine Derivatives

Overview:
An alternative approach involves starting from pyridine-2-carboxylic acid derivatives or halogenated pyridines, followed by nucleophilic substitution with difluoroethanol or its derivatives.

Methodology:

  • Starting Material: Pyridine-2-carboxylic acid or halogenated pyridine (e.g., 2-chloropyridine-2-carboxylic acid)
  • Reaction: Nucleophilic substitution with 2,2-difluoroethanol derivatives under basic conditions
  • Catalysts/Conditions: Use of potassium carbonate or sodium hydride as base, in polar aprotic solvents such as dimethylformamide or acetonitrile
  • Reaction Temperature: 80°C–120°C, often under reflux
  • Purification: Acid-base extraction, crystallization, or chromatography

Research Findings:

  • The reaction efficiency depends on the leaving group ability of the halogen (chlorine or bromine) and the nucleophilicity of the difluoroethoxy species.
  • The process benefits from using high-boiling polar aprotic solvents to facilitate nucleophilic attack.
  • Yields are generally high (above 80%) when optimized, with minimal by-products.

Data Table: Nucleophilic Substitution Parameters

Parameter Range Optimal Condition Notes Source
Base K2CO3, NaH NaH (60% in mineral oil) Enhances nucleophilicity
Solvent DMF, acetonitrile DMF High polarity improves yield
Temperature 80°C–120°C 100°C Reflux conditions
Reaction time 4–8 hours 6 hours Complete conversion

Additional Considerations and Notes

  • Choice of Starting Material:
    The use of chlorinated pyridine derivatives (e.g., 2-chloropyridine-2-carboxylic acid) provides a reactive site for nucleophilic substitution, which is essential for attaching the difluoroethoxy group.

  • Reaction Environment:
    Maintaining an inert atmosphere (nitrogen or argon) minimizes oxidation and side reactions.
    The reaction mixture's pH is critical; alkaline conditions (pH 13–13.5) favor nucleophilic substitution while suppressing hydroxylation.

  • Purification:
    Post-reaction purification involves acidification, crystallization, and sometimes extraction with organic solvents like ethylene dichloride, followed by drying and characterization.

  • Yield Optimization:
    Reaction temperature, solvent choice, base strength, and molar ratios significantly influence yield and purity.

Summary of Key Findings

Aspect Details References
Main synthetic route Electrolytic synthesis and nucleophilic substitution ,
Optimal reaction conditions pH 13–13.5, 60°C–80°C, reaction time 2–4 hours ,
Starting materials Chlorinated pyridine derivatives, pyridine-2-carboxylic acids ,,
Purification methods Acidification, crystallization, solvent extraction ,

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in synthetic organic chemistry.

Reaction TypeProductsCommon Reagents
OxidationCarboxylatesPotassium permanganate
ReductionAlcohols or AldehydesLithium aluminum hydride
SubstitutionSubstituted PyridinesSodium hydride

Biology

The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties due to its structural features.

Case Study: Biological Activity

  • Objective: Assess the interaction of this compound with specific enzymes.
  • Methodology: Molecular docking studies were performed to evaluate binding affinities.
  • Findings: The difluoroethoxy group enhances binding to target proteins compared to similar compounds without this substitution.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . It has potential applications as a precursor in drug development, particularly in creating pharmaceuticals that target specific pathways.

Therapeutic Potential:

  • Target Diseases: Inflammatory disorders and infections.
  • Mechanism of Action: The difluoroethoxy group may enhance solubility and bioavailability, improving therapeutic efficacy.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Material Development: As an intermediate in the synthesis of agrochemicals and other industrial products.
  • Chemical Processes: Its unique properties allow for innovative chemical processes that improve efficiency and yield.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid with analogous pyridine-carboxylic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-OCH₂CF₂, 2-COOH C₈H₇F₂NO₃ 203.14 369403-24-7 Enhanced metabolic stability; pharmaceutical intermediate
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid 4-(2,4-difluorophenyl), 2-COOH C₁₂H₇F₂NO₂ 235.15 1258626-21-9 Aryl-substituted; potential kinase inhibitor
2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid 2-OCH₂CH₃, 6-CF₃, 3-COOH C₉H₈F₃NO₃ 235.15 280566-46-3 Agrochemical applications; trifluoromethyl enhances hydrophobicity
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid 5-OCH₂CF₂, 2-COOH C₇H₆F₂N₂O₃ 216.13 - Pyrazine core; research use in covalent inhibitors
3-[2-(2,6-Dichlorophenyl)acetamido]pyridine-2-carboxylic acid 3-acetamido (Ar-Cl), 2-COOH C₁₄H₁₁Cl₂N₂O₃ 326.16 - Amide functionality; antibacterial agent precursor
Key Observations:

Fluorination Effects: The difluoroethoxy group in the target compound increases electron-withdrawing properties and resistance to oxidative metabolism compared to ethoxy (e.g., 2-Ethoxy-6-trifluoromethyl analog ) or non-fluorinated ethers. Trifluoromethyl groups (e.g., in 2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid) further enhance hydrophobicity and binding affinity to hydrophobic enzyme pockets .

Heterocycle Variations :

  • Replacement of pyridine with pyrazine (as in 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, impacting target selectivity .

Substituent Position :

  • Position 3 substituents (e.g., difluoroethoxy in the target compound) influence steric interactions in molecular docking, whereas position 4 aryl groups (e.g., 4-(2,4-difluorophenyl) analog) enhance π-π stacking in kinase inhibitors .

Biological Activity

3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid, with the chemical formula C8_8H7_7F2_2NO3_3 and CAS number 1250216-31-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group and a carboxylic acid moiety, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The introduction of the difluoroethoxy group may enhance the lipophilicity of the compound, potentially improving membrane permeability and thus increasing its antimicrobial efficacy.

Enzyme Inhibition

Studies on similar pyridine carboxylic acids have demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For example, compounds with structural similarities have been found to inhibit alpha-amylase and carboxypeptidase A, suggesting that this compound may also possess enzyme inhibitory properties that could be explored for therapeutic benefits in conditions like diabetes or obesity.

Case Studies and Research Findings

  • Binding Affinity Studies : Research on pyridine complexes has shown that structural variations significantly affect binding affinity to biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). For instance, similar compounds demonstrated binding constants in the range of 10510^5 to 10610^6 L mol1^{-1}, indicating strong interactions with these macromolecules .
  • Antiviral Potential : Pyridine derivatives have been investigated for their antiviral properties. Specific studies have highlighted that certain pyridin-2-amines can serve as starting materials for synthesizing compounds with significant antiviral activity . This suggests a pathway for exploring the antiviral potential of this compound.
  • Neuroprotective Effects : Related compounds have been identified as having neuroprotective effects. Pyridine-2-carboxylic acid derivatives have been reported to exhibit immunological and anti-proliferative effects, which could be relevant for developing treatments for neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC8_8H7_7F2_2NO3_3
Molecular Weight203.15 g/mol
CAS Number1250216-31-9
IUPAC Name3-(2,2-difluoroethoxy)picolinic acid
Biological Activity Description
AntimicrobialPotential against bacteria and fungi
Enzyme InhibitionPossible inhibition of alpha-amylase
AntiviralPotential based on structural analogs
NeuroprotectiveEffects observed in related compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxylation. For example, analogous pyridine-carboxylic acids are prepared by reacting halogenated pyridines with CO₂ under catalytic conditions (e.g., Pd or Cu catalysts), yielding ~70% efficiency . Reaction temperature (optimized at 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Post-synthetic purification via recrystallization (using ethanol/water mixtures) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., difluoroethoxy group at C3) and monitor reaction progress.
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves impurities, while high-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 258.05) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers, to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with pyridine-binding pockets).
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity. For instance, electron-withdrawing groups (e.g., -CF₃) on pyridine rings enhance binding to prolyl hydroxylase (IC₅₀ = 0.19 µM in bipyridine analogs) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray data (≤1.0 Å) is critical for resolving fluorine atoms, which exhibit weak scattering.
  • SHELXTL/SHELXL : Use AFIX commands to model disordered difluoroethoxy groups. TWIN and HKLF5 commands handle twinning or pseudo-merohedral twinning in crystal lattices.
  • Validation : Check Rint (<5%) and GooF (0.9–1.1) to ensure refinement quality. SHELXE can phase macromolecular complexes if co-crystallized with proteins .

Q. How can researchers resolve contradictions in reported bioactivity data across pharmacological studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, ATP concentration for kinase assays).
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
  • Data Cross-Validation : Reproduce key experiments (e.g., enzyme inhibition in Table 1 of pharmacological studies) with orthogonal methods like SPR or ITC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
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